Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with marked antiproliferative activity against various hematological and solid tumor cell lines []. It demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML) with complete tumor regression and low toxicity at different doses [].
Compound Description: This compound is a derivative of Prottremin, a compound with demonstrated antiparkinsonian activity in vivo []. It was synthesized via an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine [].
Compound Description: This series of compounds was synthesized and their structures confirmed using spectral and analytical data [].
2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3), their N-acetyl derivatives (4), and Mannich base derivatives (5, 6)
Compound Description: These compounds were synthesized and characterized using various spectroscopic methods []. They were evaluated for in vitro antibacterial activities against six bacteria and for their inhibitory effects on the aldose reductase enzyme (AR) for potential antidiabetic properties [].
Compound Description: Twelve novel benzoxazole derivatives were synthesized and their structures confirmed []. The in vitro antimicrobial activities of these compounds were tested against various Gram-positive and Gram-negative bacteria, as well as Candida species [].
Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential therapeutic application in schizophrenia treatment []. It demonstrated excellent brain penetration and good oral bioavailability in rat studies [].
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for idiopathic pulmonary fibrosis treatment []. It effectively reduces lysophosphatidic acid (LPA) levels in plasma and shows efficacy in a bleomycin-induced pulmonary fibrosis mouse model [].
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol mixture
Compound Description: This mixture of two active compounds (4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol) in thistle seed oil exhibited antimicrobial and antifungal effects and showed potential in treating fungal skin diseases in animals [].
1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents in C-3 position
Compound Description: This group of compounds was studied for their anticancer activity []. Derivatives with 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents displayed the highest activity levels [].
Compound Description: K-604 is a water-soluble, potent, and selective acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor []. It demonstrated improved aqueous solubility and oral absorption compared to earlier compounds [].
Compound Description: This compound was synthesized and evaluated for its anti-breast cancer activity []. It demonstrated better activity against MCF7 cells than the standard drug 4-hydroxytamoxifen [].
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist []. It displayed favorable RORc cellular potency and selectivity over other ROR family members and a panel of nuclear receptors [].
Compound Description: This compound is a radiolabeled derivative of a potent and selective 5-HT1A receptor agonist []. It was developed for potential use as a positron emission tomography (PET) imaging agent for 5-HT1A receptors in the central nervous system [].
Compound Description: CYH33 is a potent and selective PI3Kα inhibitor []. It displays potent anti-proliferative activity against a panel of cancer cell lines and has favorable pharmacokinetic properties [].
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
Compound Description: S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors []. It showed high affinity for hD4 receptors in vitro but demonstrated weak activity in various in vivo models, suggesting that selective D4 receptor blockade might not be associated with significant modification of dopaminergic transmission or antipsychotic effects [].
Compound Description: The crystal structure of this compound, crystallized as its hydrochloride salt, was determined and compared with a fluorinated analog [].
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity []. Several compounds displayed significant anticonvulsant activity in maximal electroshock seizure and subcutaneous pentylenetetrazole screens [].
Compound Description: This series of benzofuran derivatives was synthesized and assessed for their in vitro antibacterial activity []. They exhibited weak to moderate activity against tested bacterial strains [].
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction []. It exhibited strong in vitro antibacterial activity against four bacterial strains, comparable to Clinafloxacin and stronger than Norfloxacin [].
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 []. It showed significant antitumor activity in vivo in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 [].
Compound Description: ASTX660 is a nonpeptidomimetic antagonist targeting inhibitor of apoptosis proteins (IAPs), specifically cIAP1 and XIAP []. It is currently undergoing a phase 1/2 clinical trial (NCT02503423) for its anticancer potential [].
Compound Description: This compound is a potent, orally active, and brain-penetrant inhibitor of phosphodiesterase 5 (PDE5) []. It exhibited robust in vivo blood pressure lowering in a spontaneously hypertensive rat model and entered clinical trials for its therapeutic potential [].
Compound Description: These derivatives were synthesized with structural variations, including hydrazide formation, Schiff base formation, and thiazolidinone formation []. They were evaluated for in vitro antibacterial and antifungal activity, with some compounds showing excellent activity compared to standard drugs [].
Compound Description: TZB-30878 is a novel 5-HT1A agonist/5-HT3 antagonist []. The biotransformation of this compound was investigated using radiolabeled analogs and human hepatic microsomes, leading to the identification of eight metabolites [].
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper []. It showed good in vivo efficacy in a BRCA mutant HBCx-17 PDX model and high selectivity for PARP1 over other PARP family members [].
3-alkyl(aryl)-4-(3-methoxy-4-isobutyryloxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones and their Mannich base derivatives
Compound Description: These compounds were synthesized and characterized []. Their antioxidant and antimicrobial activities were evaluated [].
Compound Description: This series of compounds was designed and synthesized as potential Na+/H+ exchanger 1 (NHE1) inhibitors []. They were tested for their NHE1 inhibitory effects using a rat platelet swelling assay [].
Compound Description: [11C]MPT is a radioligand developed for positron emission tomography (PET) imaging of serotonin-1A (5-HT1A) receptors in the central nervous system [].
Compound Description: These derivatives, containing a pyrid-2(1H)-one moiety, were synthesized and evaluated for their 5-HT1A and 5-HT2A receptor affinities []. Some compounds exhibited high affinity for 5-HT1A receptors and were further tested in behavioral models to assess their 5-HT1A receptor activity [].
Compound Description: The crystal structure of this compound was determined and analyzed [].
Piperazin-1-yl Substituted Unfused Heterobiaryls
Compound Description: This series of compounds was designed and synthesized as potential 5-HT7 receptor antagonists []. Structure-activity relationship (SAR) studies were conducted to optimize their binding affinity and selectivity profiles against various serotonin receptor subtypes [].
Compound Description: These compounds were developed as selective adenosine hA2A receptor antagonists for the treatment of Parkinson’s disease [].
3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine and 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Compound Description: The crystal structures of these pyridazine derivatives were determined and analyzed for their structural features and intermolecular interactions [, ].
Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) []. It demonstrated excellent target occupancy in the brain and efficacy in preclinical models of schizophrenia [].
3‐Benzhydryl and 3‐sec‐Butyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic Acid Amides
Compound Description: Two new series of these pyrrolidine-2,5-dione-acetamides were designed and synthesized as potential anticonvulsants []. Their anticonvulsant activity, plausible mechanism of action, antinociceptive activity, and hepatotoxic properties were investigated [].
methanone derivatives
Compound Description: Four of these derivatives were synthesized and characterized []. Their molecular and crystal structures were determined, revealing intramolecular hydrogen bonding and various intermolecular interactions contributing to their supramolecular architectures [].
AMACs ((2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one) with morpholine Mannich base
Compound Description: These asymmetric mono-carbonyl analogs of curcumin were synthesized and evaluated for their antioxidant and anti-inflammatory activities []. While exhibiting lower anti-inflammatory activity than the parent compound, some analogs showed potent antioxidant activity [].
Compound Description: AZD5153 is a potent and selective bivalent inhibitor of bromodomain and extraterminal (BET) proteins []. It displayed excellent pharmacokinetic properties, potent in vitro and in vivo activity, and effectively downregulated c-Myc expression and inhibited tumor growth in xenograft studies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.